Bis(methylphenyl)phenyl phosphate

Description

Contextualization within Organophosphate Ester Chemistry and Research Landscape

Organophosphate esters (OPEs) are a class of synthetic chemical compounds derived from phosphoric acid. nih.gov They are incorporated into a wide array of consumer and industrial products, including electronics, furniture, textiles, and building materials, primarily to reduce flammability and increase material flexibility. nih.govmdpi.com The production and use of OPEs have seen a notable rise, partly as a response to the phasing out of other flame retardants like polybrominated diphenyl ethers (PBDEs). nih.gov

This increased usage has led to the widespread distribution of OPEs in various environmental compartments, including water, air, soil, and biota. nih.govmdpi.comnih.gov Consequently, a significant body of academic research is dedicated to understanding their environmental fate, distribution, and biological effects. nih.gov The research landscape is diverse, encompassing studies on their detection in different environmental matrices, their chemical and biological degradation pathways, and their potential for bioaccumulation. mdpi.commdpi.com

Academic Significance and Contemporary Research Trajectories

The academic significance of bis(methylphenyl)phenyl phosphate (B84403) and other OPEs stems from their environmental presence and the need to understand their behavior and interactions. Contemporary research is focused on several key areas:

Environmental Occurrence and Distribution: Researchers are actively investigating the concentrations of OPEs in various environmental settings, from surface waters and wastewater to soils in remote regions like the Tibetan Plateau. mdpi.comnih.gov These studies aim to map the global distribution of these compounds and identify potential sources and transport pathways. nih.gov

Metabolism and Biotransformation: A crucial area of research involves understanding how organisms metabolize OPEs. researchgate.net Studies using in vitro models, such as human liver microsomes, are elucidating the metabolic pathways, including hydroxylation and O-dealkylation/dearylation, and identifying the resulting metabolites. researchgate.netnih.gov This research is vital for assessing the potential for bioaccumulation and the biological activity of both the parent compounds and their metabolites.

Analytical Method Development: The accurate detection and quantification of OPEs in complex environmental and biological samples are paramount. cdc.gov Researchers are continuously developing and refining analytical techniques, such as gas chromatography and liquid chromatography coupled with mass spectrometry, to achieve lower detection limits and greater accuracy. engconfintl.orgpublisso.deresearchgate.net

Flame Retardant Efficacy: The primary function of many OPEs is to act as flame retardants. Academic research explores the synthesis and application of novel phosphorus-containing compounds, including derivatives of bis(hydroxyphenyl) phenyl phosphate, to enhance the fire resistance of materials like epoxy resins. researchgate.netresearchgate.net These studies evaluate properties such as thermal stability, char yield, and performance in flammability tests. researchgate.net

The table below presents some key properties of Bis(methylphenyl)phenyl phosphate.

| Property | Value |

| CAS Number | 26446-73-1 |

| Molecular Formula | C20H19O4P |

| Molecular Weight | 354.34 g/mol |

| Synonyms | Dicresyl phenyl phosphate, Phenyl ditolyl phosphate |

| Appearance | Liquid |

| PSA | 54.57000 |

| XLogP3 | 5.94830 |

| Data sourced from multiple chemical suppliers and databases. achemtek.comalfa-chemistry.comchemicalbook.comechemi.com |

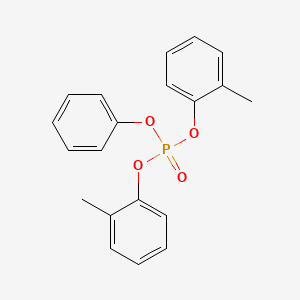

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H19O4P |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

bis(2-methylphenyl) phenyl phosphate |

InChI |

InChI=1S/C20H19O4P/c1-16-10-6-8-14-19(16)23-25(21,22-18-12-4-3-5-13-18)24-20-15-9-7-11-17(20)2/h3-15H,1-2H3 |

InChI Key |

XSRQYQRFQNGZKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Phosphorylation Routes for Bis(methylphenyl)phenyl Phosphate (B84403)

The creation of the phosphate ester linkages in bis(methylphenyl)phenyl phosphate can be achieved through various phosphorylation methods. These routes involve the reaction of a phosphorus-containing reagent with methylphenols (cresols) and phenol (B47542).

A common and effective method for the synthesis of aryl phosphate esters is the reaction of phenolic compounds with phosphorus oxychloride (POCl₃). In the context of this compound, this would involve the sequential or simultaneous reaction of cresol (B1669610) and phenol with phosphorus oxychloride.

The general reaction proceeds by the displacement of the chlorine atoms on phosphorus oxychloride by the hydroxyl groups of the phenols. The reaction can be controlled to produce the desired diaryl phenyl phosphate. A typical approach involves reacting two equivalents of a methylphenol with one equivalent of phosphorus oxychloride to form a diaryl phosphoryl chloride intermediate, which is then reacted with one equivalent of phenol. Alternatively, a mixture of the phenols can be reacted directly. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) byproduct, which shifts the equilibrium towards product formation.

Key parameters for this reaction include:

Temperature: Controlled temperatures, often in the range of 0–50°C, are utilized to manage the exothermic nature of the reaction and minimize potential side reactions.

Stoichiometry: The molar ratio of the reactants is crucial. For the synthesis of bis(2-methylphenyl) hydrogen phosphate, a 2:1 molar ratio of o-cresol (B1677501) to POCl₃ is recommended to ensure complete di-esterification. A similar stoichiometric control would be necessary for the synthesis of the mixed triester.

Catalyst/Base: The use of a base like pyridine is essential to scavenge the HCl produced, thereby driving the reaction to completion.

A related industrial process for producing mixed aryl phosphate esters involves the reaction of the product from the alkylation of phenol with phosphorus oxychloride. epo.org

Direct esterification of phosphoric acid with phenols presents another synthetic route. This method involves heating phosphoric acid with the corresponding phenols, in this case, a mixture of methylphenol and phenol, and removing the water formed during the reaction to drive the equilibrium towards the ester products.

A process for the direct esterification of o-phosphoric acid with aliphatic fatty alcohols has been described, which could be conceptually applied to phenolic compounds. nih.gov This process often requires high temperatures and the use of a water-entraining agent like toluene (B28343) or xylene to facilitate the removal of water. nih.govgoogle.com The reaction of a fatty alcohol with o-phosphoric acid is an equilibrium process where the concentration of the ester formed is proportional to the square of the concentration of the phosphoric acid. nih.gov

For phenolic esters, phosphorous acid has also been used as a catalyst for the direct esterification of phenols with carboxylic acids, suggesting its potential role in phosphate ester synthesis as well. google.com

The synthesis of phosphate esters can be facilitated by the use of catalysts, including Lewis acids. While specific examples for the synthesis of this compound are not prevalent in the provided search results, the general principles of Lewis acid catalysis in organophosphorus chemistry are well-established.

Lewis acids can activate the phosphorus reagent, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group. For instance, phosphonium (B103445) salts have been reviewed as Lewis acid catalysts for various bond-forming reactions. rsc.org The formation of a more electrophilic phosphorus center can enhance the rate and efficiency of the phosphorylation reaction. achemtek.com

Recent research has explored the use of electrophilic bis-fluorophosphonium dications as highly effective Lewis acid catalysts in a range of chemical transformations, highlighting the ongoing development in this area. rsc.org These catalysts are generated by the stepwise oxidation of diphosphines followed by fluoride (B91410) abstraction. rsc.org While not directly applied to this compound synthesis in the available literature, these advanced catalytic systems represent a potential avenue for optimizing the synthesis of such compounds.

Table 1: Comparison of Synthetic Routes for Aryl Phosphate Esters

| Synthetic Route | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reaction with POCl₃ | Methylphenol, Phenol, POCl₃, Base (e.g., Pyridine) | 0-50°C | Generally high yielding, well-established. | Generates HCl byproduct requiring neutralization. |

| Direct Esterification | Methylphenol, Phenol, Phosphoric Acid | High temperature, water removal (azeotropic distillation) nih.govgoogle.com | Uses readily available starting materials. | Equilibrium-limited, may require harsh conditions. nih.gov |

| Lewis Acid Catalysis | Methylphenol, Phenol, Phosphorus reagent, Lewis Acid | Varies with catalyst | Potential for higher efficiency and milder conditions. rsc.orgachemtek.com | Catalyst may be expensive or sensitive. |

The distribution of products in the synthesis of mixed triaryl phosphates like this compound is highly dependent on the reaction conditions and the stoichiometry of the reactants. When reacting a mixture of phenols with a phosphorus agent, a statistical distribution of products (e.g., tris(methylphenyl) phosphate, this compound, methylphenyl diphenyl phosphate, and triphenyl phosphate) can be expected.

To achieve a high yield of the desired this compound, a stepwise approach is often preferred. This involves first reacting two equivalents of methylphenol with phosphorus oxychloride to form bis(methylphenyl)phosphoryl chloride. This intermediate can then be reacted with one equivalent of phenol to yield the target molecule. This controlled addition of reactants helps to minimize the formation of undesired side products.

The reaction temperature is another critical factor. As mentioned, lower temperatures are often used in the initial stages of the reaction with POCl₃ to control the exothermicity. Subsequent steps may be carried out at higher temperatures to ensure the reaction goes to completion. acs.org

The choice of base and solvent can also influence the reaction. A non-nucleophilic base is preferred to avoid competition with the phenolic nucleophiles. The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Chloroform has been noted for its ability to dissolve triethylamine hydrochloride, a common byproduct, which can prevent clogging in continuous flow systems. acs.org

Synthesis of Structural Analogues and Related Phosphates

The synthetic methodologies described above can be adapted to produce a variety of structural analogues and related phosphate compounds.

Bis(methylphenyl) hydrogen phosphates are closely related structural analogues. These compounds can be synthesized by the esterification of phosphoric acid with two equivalents of a methylphenol under controlled acidic conditions. For example, the reaction of o-cresol with phosphorus pentoxide (P₂O₅) in a 1.5:0.5 molar ratio yields a mixture of mono- and di-esters, from which bis(2-methylphenyl) hydrogen phosphate can be isolated.

Alternatively, the hydrolysis of a corresponding dichlorophosphate (B8581778) or the oxidation of a hydrogen phosphite (B83602) can yield the desired hydrogen phosphate derivative. The purification of these compounds often involves techniques such as liquid-liquid extraction and column chromatography.

Table 2: Examples of Bis(methylphenyl) Hydrogen Phosphate Derivatives

| Compound Name | CAS Number | Molecular Formula | Isomer Position |

|---|---|---|---|

| Bis(2-methylphenyl) hydrogen phosphate | 35787-74-7 | C₁₄H₁₅O₄P | Ortho |

| Bis(3-methylphenyl) hydrogen phosphate | 36400-46-1 | C₁₄H₁₅O₄P | Meta |

| Bis(4-methylphenyl) hydrogen phosphate | 843-24-3 | C₁₄H₁₅O₄P | Para |

Approaches for Isomer-Specific Synthesis

The synthesis of specific isomers of unsymmetrical triaryl phosphates, such as this compound, requires controlled, stepwise methodologies to ensure the precise placement of the different aryl groups on the phosphate core. General methods for synthesizing symmetrical triaryl phosphates often involve the reaction of phosphorus oxychloride with three equivalents of a single phenol. rsc.org However, for unsymmetrical esters, more refined strategies are necessary.

A primary route for isomer-specific synthesis involves the sequential reaction of phosphorus oxychloride with different phenols. This can be challenging due to the difficulty in controlling the successive displacement of chlorine atoms. A more precise and widely used laboratory approach is the use of aryl phosphorochloridates. For instance, phenylphosphorodichloridate (C₆H₅OPOCl₂) can be reacted with two equivalents of a specific cresol (methylphenol) isomer (e.g., o-cresol, m-cresol, or p-cresol) to yield the desired this compound isomer.

Alternatively, diphenyl phosphorochloridate ((C₆H₅O)₂POCl) can be reacted with one equivalent of a specific cresol isomer. This method is particularly useful for introducing the final, distinct aryl group. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

A general scheme for this synthesis is presented below:

Method 1: From Phenylphosphorodichloridate C₆H₅OPOCl₂ + 2 (HOC₆H₄CH₃) → (CH₃C₆H₄O)₂(C₆H₅O)PO + 2 HCl

Method 2: From Diphenyl phosphorochloridate (C₆H₅O)₂POCl + HOC₆H₄CH₃ → (CH₃C₆H₄O)(C₆H₅O)₂PO + HCl

The choice of cresol isomer (ortho, meta, or para) in these reactions directly determines the final product, allowing for the synthesis of specific isomers like bis(p-cresyl) phenyl phosphate or bis(m-cresyl) phenyl phosphate. The purification of the final product is often achieved through crystallization or chromatography. researchgate.net

Recent advancements have also explored "one-pot" syntheses where sodium phenoxides are reacted with phosphorus oxychloride in a controlled manner. tandfonline.com While efficient, achieving high isomer specificity in a one-pot reaction with multiple phenols can be complex and may lead to a mixture of products. For asymmetric phosphates, methods involving dynamic kinetic resolution with chiral catalysts have been developed for trialkyl phosphates, which could conceptually be adapted for triaryl phosphates. rsc.org

The following table summarizes key reactants for the synthesis of specific isomers of this compound.

| Desired Product Isomer | Phosphorus Reagent | Phenolic Reagent |

| Bis(2-methylphenyl)phenyl phosphate | Phenylphosphorodichloridate | 2-Methylphenol (o-cresol) |

| Bis(3-methylphenyl)phenyl phosphate | Phenylphosphorodichloridate | 3-Methylphenol (m-cresol) |

| Bis(4-methylphenyl)phenyl phosphate | Phenylphosphorodichloridate | 4-Methylphenol (p-cresol) |

Mechanisms of Phosphorus-Containing Compound Synthesis

The synthesis of phosphorus-containing compounds like this compound is governed by the fundamental reaction mechanisms of phosphorylation, which is the transfer of a phosphoryl group to a nucleophile. youtube.com The phosphorus atom in phosphorylating agents such as phosphorus oxychloride or aryl phosphorochloridates is electrophilic and is the site of nucleophilic attack by the hydroxyl group of a phenol.

The mechanism of phosphoryl group transfer can occur through several pathways, primarily categorized as associative or dissociative mechanisms. mdpi.com

Associative Mechanism (Sɴ2-type): This is a common pathway for phosphorylation reactions. youtube.com It involves a direct, concerted nucleophilic substitution at the phosphorus atom (Sɴ2(P)). The nucleophile (in this case, the phenoxide ion) attacks the phosphorus atom, and the leaving group (a chloride ion) departs simultaneously. This process proceeds through a trigonal bipyramidal transition state. Experimental evidence, including stereochemical studies using chiral phosphorus centers, has shown that these reactions often result in an inversion of configuration at the phosphorus atom, which is characteristic of an Sɴ2 mechanism. youtube.com

Addition-Elimination Mechanism: This is a stepwise associative pathway. The nucleophile first adds to the phosphorus atom, forming a pentacoordinate phosphorane intermediate. mdpi.com This intermediate is typically unstable and subsequently eliminates the leaving group to form the final product. This mechanism is distinct from the concerted Sɴ2(P) pathway because it involves a discrete intermediate rather than just a transition state.

Dissociative Mechanism (Sɴ1-type): This pathway involves the initial, rate-limiting dissociation of the leaving group from the phosphorus center to form a highly reactive metaphosphate ion (PO₃⁻) intermediate. mdpi.com This cation-like species is then rapidly attacked by the nucleophile. The Sɴ1(P) mechanism is less common for the synthesis of triaryl phosphates from phosphorochloridates under typical conditions but is significant in certain biological phosphorylation processes. mdpi.com

In the context of synthesizing this compound from an aryl phosphorochloridate and a cresol, the reaction is generally considered to proceed via an associative (Sɴ2-type or addition-elimination) mechanism. The presence of a base facilitates the deprotonation of the phenol to form a more potent nucleophile (phenoxide), which then attacks the electrophilic phosphorus center.

Deprotonation: The base removes the proton from the hydroxyl group of the cresol to form a cresoxide ion.

Nucleophilic Attack: The cresoxide ion attacks the phosphorus atom of the phosphorochloridate.

Leaving Group Departure: The chloride ion is eliminated, forming the P-O bond and yielding the final triaryl phosphate product.

Modern catalytic methods, such as those using white phosphorus with iron catalysts or diphenyl diselenide, involve more complex, multi-step catalytic cycles. epa.govacs.org For example, the diphenyl diselenide-catalyzed process involves the initial reaction of the catalyst with white phosphorus, followed by a series of nucleophilic substitutions by the phenol to build the triaryl phosphite, which is then oxidized to the final triaryl phosphate. acs.org

Advanced Analytical Techniques in Research on Bis Methylphenyl Phenyl Phosphate

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental in isolating bis(methylphenyl)phenyl phosphate (B84403) from various samples and quantifying its presence. High-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of organophosphorus compounds like bis(methylphenyl)phenyl phosphate. The selection of the stationary phase is critical for achieving optimal separation. Phenyl-type columns, for instance, are often chosen over standard C18 columns when analyzing compounds with aromatic moieties, as the π–interactions between the phenyl groups of the analyte and the stationary phase can enhance retention and selectivity. researchgate.net For instance, phenyl-hexyl stationary phases have demonstrated superior separation capabilities compared to C18, C8, and HILIC phases for certain analytes. researchgate.net

The composition of the mobile phase also plays a significant role. Adjusting the pH and solvent composition, such as using methanol (B129727) instead of acetonitrile, can improve chromatographic resolution. researchgate.net For mass spectrometry-compatible methods, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com The use of superficially porous particles, or core-shell columns, can provide the resolution of sub-2 µm particles but at a lower backpressure, enabling faster analyses. researchgate.net

While HPLC coupled with fluorescence detection is a sensitive method for some related compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity and selectivity in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile and semi-volatile organic compounds, including phosphate esters. google.com This method combines the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

For the analysis of organophosphorus compounds, specific GC parameters are optimized. A typical setup might involve a capillary column like a DB-5MS (30m x 0.25mm x 0.25µm) with a temperature program that ramps from an initial temperature of around 70°C up to 280-300°C. google.comnih.gov The injector temperature is also critical and is typically set between 200°C and 280°C. google.com Helium is commonly used as the carrier gas. google.com

The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. google.com In this mode, only specific ions characteristic of the compound of interest are monitored. For quantification, a calibration function is established by plotting the ratio of the peak area of the analyte to that of an internal standard against the concentration. publisso.de While derivatization can sometimes be necessary for less volatile compounds, many phosphate esters can be analyzed directly. nih.gov

Table 1: Typical GC-MS Parameters for Phosphate Ester Analysis

| Parameter | Setting |

| Chromatographic Column | DB-5MS, 30m x 0.25mm x 0.25µm |

| Initial Column Temperature | 70°C |

| Final Column Temperature | 280°C |

| Temperature Ramp Rate | 25°C/min |

| Injector Temperature | 200-280°C |

| Carrier Gas | Helium |

| Detection Mode | Selected Ion Monitoring (SIM) |

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS) for Trace Analysis and Metabolite Identification

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) has become an indispensable tool for the trace analysis and identification of a wide range of compounds, including organophosphorus flame retardants and their metabolites. nih.govmdpi.com This technique offers significant advantages in terms of sensitivity, selectivity, and the ability to identify unknown compounds without the need for reference standards. nih.gov

In a typical LC-HRMS setup for organophosphorus compounds, a reversed-phase C18 column is often used for separation. au.dk The mobile phase commonly consists of a gradient of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid and ammonium (B1175870) formate (B1220265) to improve ionization. mdpi.com

The high-resolution mass spectrometer, such as an Orbitrap, allows for the accurate mass measurement of precursor and fragment ions, which is crucial for determining the elemental composition and elucidating the fragmentation pathways of the analytes. mdpi.com Data acquisition is often performed in full scan mode to collect data on all ions within a specified mass range, followed by targeted fragmentation (e.g., parallel reaction monitoring) to confirm the identity of compounds of interest. mdpi.com The high resolving power of the mass spectrometer helps to minimize interferences and reduce the rate of false positives and negatives. mdpi.com

Table 2: Example LC-HRMS Gradient Elution Conditions

| Time (min) | % Mobile Phase B (Methanol with 0.01% formic acid and 5 mM ammonium formate) |

| 0-1 | 1% |

| 1-3 | 1-39% |

| 3-14 | 39-99% |

| 14-17 | 99% |

| 17.1-21 | 1% |

Spectroscopic Characterization in Structural Elucidation

Spectroscopic techniques are vital for determining the precise chemical structure of this compound. Nuclear Magnetic Resonance and Fourier-Transform Infrared spectroscopy provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic compounds. encyclopedia.pub For organophosphorus compounds like this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR: Provides information about the number and types of protons (hydrogen atoms) in a molecule and their chemical environment. The chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal details about the aromatic and methyl protons in this compound.

¹³C NMR: Offers insights into the carbon skeleton of the molecule. While the natural abundance of ¹³C is low (1.1%), techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate carbon atoms with their attached protons, aiding in the assignment of signals. encyclopedia.pub

³¹P NMR: Is especially useful for phosphorus-containing compounds due to the 100% natural abundance of the ³¹P nucleus. encyclopedia.pub It provides direct information about the chemical environment of the phosphorus atom. In vivo ³¹P NMR has been used to study the absorption and metabolism of related organophosphorus compounds like tri-o-cresyl phosphate. nih.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are also employed to establish connectivity between different nuclei within the molecule. encyclopedia.pub

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The presence of phenyl groups can be confirmed by several characteristic peaks. researchgate.net These include:

Stretching vibrations of the =C-H bonds in the aromatic ring, typically appearing around 3072 and 3055 cm⁻¹. researchgate.net

Stretching vibrations of the C=C bonds within the phenyl ring, usually observed at approximately 1591 and 1488 cm⁻¹. researchgate.net

Out-of-plane bending vibrations of the =C-H bonds, which give rise to peaks in the region of 725 and 694 cm⁻¹. researchgate.net

The P-O-C (aryl) linkage would also produce a strong and characteristic absorption band in the fingerprint region of the spectrum. The analysis of these specific absorption frequencies allows for the confirmation of the key functional groups within the this compound molecule.

Methodologies for Sample Preparation in Environmental and Biological Matrices

The accurate quantification of this compound in complex environmental and biological samples necessitates robust and efficient sample preparation techniques. These methods are crucial for isolating the target analyte from interfering matrix components, thereby enhancing the sensitivity and selectivity of subsequent analytical instrumentation. The choice of sample preparation methodology is contingent upon the specific characteristics of the sample matrix, the concentration of the analyte, and the analytical technique to be employed. Commonly utilized approaches include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and ultrasonic-assisted extraction (UAE).

For aqueous samples such as river water and wastewater, solid-phase extraction (SPE) is a widely adopted technique. This method involves passing the water sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of an appropriate organic solvent. The selection of the SPE sorbent is critical for achieving high recovery rates. For organophosphate esters like this compound, reversed-phase sorbents are often employed.

In the context of solid environmental matrices like soil, sediment, and indoor dust, more rigorous extraction techniques are required to release the analyte from the sample particles. Ultrasonic-assisted extraction (UAE) is a common approach where the sample is sonicated in the presence of a suitable solvent. The ultrasonic waves create cavitation bubbles, which upon collapsing, generate localized high pressure and temperature, facilitating the desorption of the analyte from the matrix into the solvent. For indoor dust, a technique known as matrix solid-phase dispersion (MSPD) has proven effective for the extraction of various organophosphate esters. In MSPD, the sample is blended with a solid support and a dispersant, and the mixture is then packed into a column. The analytes are subsequently eluted with an organic solvent.

The analysis of this compound in biological matrices, such as human urine and blood plasma, presents unique challenges due to the high protein and lipid content. Sample preparation for these matrices often involves an initial protein precipitation step, followed by either LLE or SPE to isolate the target compound. It is also important to consider that in biological systems, parent compounds like this compound may be metabolized. Therefore, analytical methods are often designed to detect not only the parent compound but also its primary metabolites.

Detailed research findings on the application of these techniques to organophosphate flame retardants, a class to which this compound belongs, are summarized in the following tables.

Table 1: Methodologies for Sample Preparation in Environmental Matrices

| Matrix | Sample Preparation Method | Key Parameters | Typical Recovery (%) |

|---|

Table 2: Methodologies for Sample Preparation in Biological Matrices

| Matrix | Sample Preparation Method | Key Parameters | Typical Recovery (%) |

|---|

Environmental Occurrence, Distribution, and Monitoring in Research

Spatial and Temporal Distribution in Aquatic Environments (e.g., Surface Water, Groundwater, Wastewater)

The primary pathways for bis(methylphenyl)phenyl phosphate (B84403) to enter aquatic environments are through leakages from its application in hydraulic fluids, lubricants, and motor oils, as well as its release from consumer articles where it serves as a plasticizer and flame retardant. industrialchemicals.gov.au These releases are particularly prevalent in areas with high levels of human or industrial activity. industrialchemicals.gov.au

Once in the aquatic system, its chemical properties influence its distribution. It is considered toxic to aquatic organisms. industrialchemicals.gov.auwolseley.co.uk When released into wastewater streams, the compound undergoes treatment at sewage treatment plants (STPs). During this process, it tends to separate from the water and adhere to sludge and solid particles, resulting in a relatively minor proportion being discharged in the final effluent. industrialchemicals.gov.au Despite this, it has been detected in wastewater effluent, indicating that STPs are not a complete barrier to its entry into surface waters. epa.gov Consequently, the compound is expected to be present in surface waters, though potentially at low concentrations. industrialchemicals.gov.au One safety data sheet for a product containing bis(methylphenyl)phenyl phosphate notes that it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. wolseley.co.uk

Occurrence and Accumulation in Sediments and Soils

Due to its physicochemical properties, this compound is expected to partition significantly from the water column and accumulate in sediments. industrialchemicals.gov.au This tendency to adsorb to organic carbon means that riverbeds, lake bottoms, and marine floors can act as sinks for this compound. industrialchemicals.gov.au A study of a sediment core from Osaka Bay, Japan, detected this compound, confirming its presence in marine sediments. longdom.orgresearchmap.jp

Soil contamination can occur through several routes. The application of biosolids from wastewater treatment plants onto agricultural land is a potential pathway for introducing this compound into terrestrial environments. industrialchemicals.gov.au Leakages from hydraulic machinery operating on land also contribute to soil contamination. industrialchemicals.gov.au The compound's high soil adsorption coefficient suggests it will bind strongly to the organic fraction of soil, which can limit its leaching into groundwater but lead to its persistence in the topsoil layers. epa.gov

A safety data sheet for a product containing this compound provides the following predicted no-effect concentrations (PNEC) for sediment and soil, highlighting its potential environmental impact. consumables.com

Table 1: Predicted No-Effect Concentrations for this compound

| Environmental Compartment | Predicted No-Effect Concentration (PNEC) |

|---|---|

| Freshwater Sediment | 0.0404 mg/kg sediment dw |

| Marine water sediment | 0.00404 mg/kg sediment dw |

| Soil | 0.1 mg/kg soil dw |

| Oral (Secondary Poisoning) | 0.67 mg/kg food |

Data sourced from a product safety data sheet. consumables.com

Presence and Partitioning in Atmospheric and Indoor Dust Environments

This compound is semi-volatile, allowing it to be released from products into the air and partition between the gas and particle phases. It has been detected in both indoor and outdoor atmospheric environments. lookchem.comepa.gov Its presence has been confirmed in the global atmosphere, indicating the potential for long-range environmental transport. epa.govdfo.no

Indoor environments, in particular, can have elevated concentrations due to the widespread use of products containing this chemical, such as furniture, electronics, and building materials. lookchem.comacs.org It has been frequently detected in indoor air and settled dust in homes and offices. lookchem.comepa.gov Dust acts as a sink for the compound, and subsequent resuspension or ingestion of dust can be a route of exposure. nih.gov Research has increasingly focused on indoor dust as a significant reservoir for flame retardants like this compound. acs.orgnih.gov

Detection in Non-Human Biota and Environmental Biomonitoring Studies

While this compound is considered to have a low potential for bioaccumulation, it has been detected in various organisms. industrialchemicals.gov.au Its presence in aquatic life is a concern due to its toxicity to these organisms. industrialchemicals.gov.auwolseley.co.uk Monitoring studies have identified the compound in fish tissues. epa.gov It was also detected in the blubber of bottlenose dolphins, indicating its entry into marine mammal food webs. epa.gov The detection in higher trophic level organisms suggests that biomagnification, while perhaps limited, cannot be entirely ruled out.

Environmental biomonitoring studies are crucial for tracking the extent of contamination and understanding the exposure of wildlife. The presence of this compound in biota serves as an indicator of its bioavailability and potential to exert toxic effects on ecosystems. industrialchemicals.gov.au

Methodological Considerations for Environmental Source Apportionment

Identifying the specific sources of this compound in the environment is a complex task. Methodological approaches are essential for source apportionment and tracking its environmental pathways. One advanced technique employed is Comprehensive Target Analysis with an Automated Identification and Quantification System (CTA-AIQS). researchmap.jp This suspect screening method can identify and semi-quantify approximately 1,500 chemicals in environmental samples, providing a broad overview of contaminants, including various organophosphate esters. researchmap.jp

For more targeted analysis, gas chromatography coupled with mass spectrometry (GC/MS) is a common and effective method. acs.org Studies have used GC/MS to identify specific isomers of this compound in consumer products, such as the polyurethane foam in couches. acs.orgnih.gov For instance, a 2012 study identified two isomers that showed a 95–96% match to bis(4-methylphenyl) phenyl phosphate in the NIST mass spectral database. acs.org Such detailed chemical analysis helps in creating profiles that can be used to trace the compound from products to environmental compartments like indoor dust and, ultimately, to surface waters and sediments. acs.orgnih.gov

Compound List

| Chemical Name | CAS Number |

| This compound | 26446-73-1 |

| Cresyl diphenyl phosphate | 26444-49-5 |

| Diphenyl-tolyl-phosphate | 26444-49-5 |

| Tris(1,3-dichloroisopropyl) phosphate (TDCPP) | 13674-87-8 |

| Triphenyl phosphate (TPP) | 115-86-6 |

| Tris(methylphenyl) phosphate | 1330-78-5 |

Mechanistic Research on Applications of Bis Methylphenyl Phenyl Phosphate

Molecular Mechanisms as an Additive in Polymer Systems

Bis(methylphenyl)phenyl phosphate (B84403) is widely utilized as both a flame retardant and a plasticizer in a variety of polymers, including polyvinyl chloride (PVC), acrylonitrile-butadiene-styrene (ABS) blends, and flexible polyurethane foam. service.gov.uknih.govacs.orgepa.gov Its incorporation into the polymer matrix imparts critical properties that enhance material performance and safety.

Interactions with Polymer Matrices and Material Science Implications

As an additive, Bis(methylphenyl)phenyl phosphate is not chemically bonded to the polymer chains. industrialchemicals.gov.au Its primary physical interaction is as a plasticizer, where its molecules intersperse between polymer chains, increasing intermolecular spacing. This reduces the secondary forces between the chains, which in turn increases the flexibility and workability of the material. connectchemicals.com A key material science implication of this plasticizing effect is the lowering of the polymer's glass transition temperature (Tg), the temperature at which the material transitions from a rigid, glassy state to a more rubbery, flexible state.

Role in Flame Retardancy Mechanisms (e.g., Gas-Phase Activity, Char Formation)

Gas-Phase Activity : During combustion, the phosphate ester can thermally decompose and volatilize. In the gas phase, the resulting phosphorus-containing species (such as PO• radicals) act as radical scavengers. They interrupt the high-energy, free-radical chain reactions of combustion in the flame, effectively "poisoning" the fire and reducing its propagation. wikipedia.org This flame inhibition is a key mechanism for many organophosphates.

Condensed-Phase Activity : In the solid (condensed) phase, the compound can decompose to form phosphoric acids. wikipedia.org These acidic species act as catalysts for the dehydration and cross-linking of the decomposing polymer. This process promotes the formation of a stable, insulating layer of carbonaceous char on the material's surface. wikipedia.org This char layer serves as a physical barrier that limits the transport of heat to the underlying polymer and restricts the flow of flammable volatile decomposition products to the flame front, thereby suppressing the combustion process.

The specific behavior of this compound can be contextualized by comparing it to related aryl phosphates. Triphenyl phosphate (TPP) is known to act primarily in the gas phase, whereas other compounds like bisphenol A bis(diphenyl phosphate) (BDP) exhibit significant activity in both the gas and condensed phases. connectchemicals.com The presence of methyl groups on the phenyl rings of this compound influences its decomposition temperature and volatility compared to TPP, thereby modulating its specific balance of gas-phase versus condensed-phase activity.

Functionality in Lubricant and Hydraulic Fluid Systems at a Molecular Level

This compound, often referred to by its common name cresyl diphenyl phosphate (CDP), is a well-established multifunctional additive in industrial lubricants, hydraulic fluids, and jet engine oils. industrialchemicals.gov.auconnectchemicals.comepa.govaaqr.org Its primary roles are as an anti-wear (AW) and extreme-pressure (EP) agent. wikipedia.orgepa.gov

Applications in Organic Synthesis and Catalysis Research

Beyond its large-scale industrial use as an additive, this compound also finds utility in the realm of chemical research and development.

Role as a Reagent in Specific Synthetic Transformations

In organic synthesis, p-cresyl diphenyl phosphate (an isomer of the compound) serves as a versatile phosphorus-containing reagent. aaronchem.com It is employed as a phosphorylating agent to introduce phosphate ester functionalities into organic molecules. aaronchem.com This type of reaction is valuable for creating phosphorus-containing intermediates that are precursors to pharmaceuticals, agrochemicals, and other specialized fine chemicals. aaronchem.com

The reactivity of the P-O bond in triaryl phosphates allows them to undergo transesterification. For instance, cresyl diphenyl phosphate can react with alcohols in the presence of a base catalyst to exchange one of its aryl groups for an alkyl group, forming a new phosphate ester and releasing a phenol (B47542). google.com The synthesis of the compound itself, typically through the reaction of the corresponding cresol(s) with diphenyl chlorophosphate, is a related transformation that highlights the reactive nature of these phosphorus reagents. epa.gov

Investigations in Catalytic Reaction Systems

While not typically a catalyst in its own right, this compound plays an important role as a component in certain catalytic systems. Its high boiling point and stability make it an excellent high-temperature solvent or reaction medium for specific catalyzed processes. A notable example is its use as a solvent in the transesterification reaction to produce bis(pentaerythritol phosphate) carbonate, where it facilitates the reaction and the removal of by-products at elevated temperatures, while a separate transesterification catalyst drives the reaction. google.com

In a different context, research into high-safety sodium-ion batteries has explored using cresyl diphenyl phosphate as a non-flammable co-solvent in the electrolyte. acs.org In this system, decomposition products of the phosphate ester form a protective film at the cathode interface. This film suppresses detrimental side reactions, enhances the stability of the Prussian blue cathode, and improves the battery's long-term cycling performance, demonstrating a crucial interface-modifying role. acs.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular properties with a good balance of accuracy and computational cost.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like bis(methylphenyl)phenyl phosphate (B84403), which contains multiple phenyl rings attached to a central phosphate group, several low-energy conformations may exist.

Conformational analysis involves systematically exploring the rotational possibilities around single bonds to identify different conformers and their relative stabilities. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the geometry of these conformers. ijcce.ac.ir The calculations yield key structural parameters. For bis(methylphenyl)phenyl phosphate, this would include the P-O and C-O bond lengths, the O-P-O bond angles that define the geometry around the central phosphorus atom, and the dihedral angles describing the orientation of the methylphenyl and phenyl rings. While specific experimental data for this compound is not available, typical optimized parameters for similar organophosphate esters can be presented illustratively.

Table 1: Illustrative Optimized Geometrical Parameters for a this compound Conformer (Calculated via DFT)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| P=O | 1.48 | O=P-O | 115.0 |

| P-O (ester) | 1.62 | P-O-C | 120.5 |

| C-O (aromatic) | 1.40 | O-P-O (ester) | 105.0 |

| C-C (aromatic) | 1.39 | C-C-C (aromatic) | 120.0 |

| C-H (aromatic) | 1.08 | H-C-C | 120.0 |

| C-C (methyl) | 1.51 | C(aromatic)-C-H (methyl) | 109.5 |

Note: This data is representative and intended for illustrative purposes, demonstrating the type of information obtained from DFT geometry optimization.

The analysis of dihedral angles is crucial for understanding the steric and electronic effects that govern the spatial arrangement of the bulky phenyl and methylphenyl groups.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and kinetic stability. libretexts.orgmalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For this compound, DFT calculations would reveal that the HOMO is likely localized on the electron-rich phenyl and methylphenyl rings, particularly the π-systems. The LUMO, conversely, would likely be distributed around the central phosphate group and the aromatic rings. The energy of these orbitals and the resulting energy gap can be used to predict the molecule's susceptibility to electrophilic or nucleophilic attack. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies (Calculated via DFT)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 6.90 |

Note: This data is illustrative. The exact values would depend on the specific isomer (ortho-, meta-, or para-methylphenyl) and the computational method used.

Analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions within the molecule. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. ijcce.ac.iruni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red Regions : Indicate areas of negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. In this compound, these would be concentrated around the phosphoryl oxygen (P=O) and to a lesser extent, the π-systems of the aromatic rings. uni-muenchen.denih.gov

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and represent likely sites for nucleophilic attack. These regions would be found around the central phosphorus atom and the hydrogen atoms.

Green Regions : Represent areas of neutral or near-zero potential.

The MEP map is a powerful tool for understanding intermolecular interactions, such as hydrogen bonding and recognition processes at a molecular level. malayajournal.orgnih.gov

Molecular Dynamics Simulations of Environmental Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not prominent in the literature, this technique is invaluable for predicting its behavior in different environments. By simulating the interactions between the phosphate ester and surrounding molecules (e.g., water, lipids), MD can provide insights into:

Solvation and Partitioning : Simulating the molecule in water versus an organic solvent like octanol (B41247) can help predict its water solubility and octanol-water partition coefficient (Kow), which are crucial parameters for environmental fate modeling.

Membrane Permeability : MD simulations can model the interaction of this compound with a lipid bilayer, providing a mechanistic understanding of its potential to cross biological membranes. This is relevant for assessing bioavailability and potential for bioaccumulation, as has been explored for similar organophosphate esters in toxicological studies. nih.gov

Adsorption to Surfaces : The interaction and binding affinity of the molecule to environmental solids, such as soil organic matter or sediments, can be simulated to predict its environmental mobility.

Spectroscopic Property Prediction and Validation (e.g., NMR, IR)

Computational methods can predict spectroscopic properties, which can then be compared with experimental spectra to validate the calculated structure.

NMR Spectroscopy : DFT calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict ¹H, ¹³C, and ³¹P NMR chemical shifts. ijcce.ac.ir For this compound, predicting the ³¹P chemical shift is particularly important for characterizing the phosphorus environment. Comparing the calculated shifts for different possible isomers or conformers with experimental data can help confirm the molecule's structure in solution. The ³¹P NMR spectrum for a related compound, bis(4-cyanophenyl) phenyl phosphate, has been reported and serves as a reference point for what would be expected. researchgate.net

IR Spectroscopy : The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical frequencies correspond to the vibrational modes (stretching, bending) of the chemical bonds. For this compound, key predicted peaks would include the strong P=O stretching vibration, P-O-C stretching, and various C-H and C=C vibrations of the aromatic rings. Comparing the calculated IR spectrum with an experimental one helps to confirm the functional groups present and validate the optimized molecular geometry. ijcce.ac.ir

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| P=O Stretch | 1295 | ~1300 |

| P-O-C (Aryl) Stretch | 1200 | ~1210 |

| C=C (Aryl) Stretch | 1590 | ~1595 |

| C-H (Aryl) Stretch | 3060 | ~3070 |

Note: Calculated frequencies are often scaled by a factor to better match experimental values. This data is for illustrative purposes.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including degradation pathways relevant to environmental fate. For this compound, theoretical studies could elucidate the mechanisms of its hydrolysis, a key degradation process.

By modeling the reaction pathway, chemists can identify the transition states—the highest energy structures between reactants and products. The energy barrier (activation energy) calculated for a proposed mechanism determines the reaction rate. DFT calculations can be used to:

Map the potential energy surface for the hydrolysis reaction under different pH conditions (acidic, neutral, basic).

Identify the structures of reactants, intermediates, transition states, and products.

Calculate the activation energies to predict which degradation pathways are most favorable.

Analyze the role of water molecules or catalysts (H⁺, OH⁻) in the reaction mechanism.

This theoretical approach provides a molecular-level understanding of the compound's stability and persistence in the environment, complementing experimental kinetic studies.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a state-of-the-art method for partitioning crystal space into molecular volumes, allowing for a detailed investigation of intermolecular contacts. This technique is instrumental in understanding how molecules interact with their nearest neighbors in a crystalline environment. The analysis generates a three-dimensional surface around a molecule, color-coded to represent different types of intermolecular contacts and their relative strengths.

At present, specific research detailing the Hirshfeld surface analysis of this compound is not available in the public domain. Scientific literature on the crystal structure and corresponding intermolecular interaction studies for this particular compound has not been published.

For a comprehensive Hirshfeld surface analysis, the following data would be essential:

Crystallographic Information File (CIF): This file contains the experimentally determined crystal structure data, including unit cell dimensions, atomic coordinates, and symmetry information, which is the foundational requirement for generating Hirshfeld surfaces.

Calculated Hirshfeld Surfaces: These surfaces would be mapped with functions such as dnorm, which highlights regions of significant intermolecular contact.

In the absence of specific data for this compound, a hypothetical analysis based on structurally similar organophosphate compounds would involve the examination of key intermolecular interactions. Typically, for aromatic phosphate esters, the following contacts are of primary interest:

C–H···π Interactions: The interactions between hydrogen atoms and the electron-rich π-systems of the phenyl and methylphenyl rings are crucial in determining the orientation of the molecules within the crystal.

π···π Stacking: The stacking of aromatic rings is a common feature in the crystal structures of compounds containing multiple phenyl groups.

O···H Contacts: The phosphate oxygen atoms can act as hydrogen bond acceptors, interacting with hydrogen atoms from neighboring molecules.

A detailed study would quantify the percentage contribution of each of these interactions to the total Hirshfeld surface area, providing a clear picture of the dominant forces in the crystal packing of this compound.

Interactive Data Table: Hypothetical Intermolecular Contact Contributions

The following interactive table illustrates the kind of data that would be generated from a Hirshfeld surface analysis. Note: The values presented here are hypothetical and are for illustrative purposes only, as no experimental data for this compound is currently available.

| Intermolecular Contact Type | Percentage Contribution (%) |

| H···H | 45.0 |

| C–H···π | 25.0 |

| O···H | 15.0 |

| π···π Stacking | 10.0 |

| Other | 5.0 |

Biotransformation Pathways and Metabolite Research in Non Human Organisms

O-Dealkylation and Hydroxylation Pathways in Fauna

In various animal species, the initial steps in the metabolism of aryl phosphates like bis(methylphenyl)phenyl phosphate (B84403) involve the cleavage of the phosphate ester bonds (O-dealkylation or dearylation) and the oxidation of the aromatic rings or alkyl substituents (hydroxylation).

Research on the related compound bisphenol-A bis(diphenyl phosphate) (BPADP) using in vitro assays with Wistar-Han rat and herring gull liver microsomes has identified O-dealkylation as a key Phase I metabolic pathway. nih.gov This process results in the cleavage of one of the phenyl groups, leading to the formation of diphenyl phosphate (DPHP) and other degradation products. nih.gov Similarly, hydroxylation of the aromatic rings is a common metabolic route for organophosphate esters. For instance, in vitro studies with chicken embryonic hepatocytes have shown that triphenyl phosphate (TPHP) is metabolized to p- and m-hydroxy-TPHP. walisongo.ac.id

For bis(methylphenyl)phenyl phosphate, it is hypothesized that similar pathways occur. The methyl groups on the phenyl rings are likely sites for hydroxylation, catalyzed by cytochrome P450 enzymes. This would result in the formation of various hydroxylated metabolites. Concurrently, O-dealkylation would lead to the formation of methylphenyl-phenyl phosphate and other corresponding phosphate metabolites.

Table 1: Postulated Phase I Metabolites of this compound in Fauna

| Parent Compound | Metabolic Pathway | Postulated Metabolite |

| This compound | O-Dealkylation/Dearylation | Methylphenyl-phenyl phosphate |

| Diphenyl phosphate | ||

| Bis(methylphenyl) phosphate | ||

| Hydroxylation | Hydroxy-bis(methylphenyl)phenyl phosphate |

Phase II Conjugation Metabolite Formation

Following Phase I metabolism, the resulting hydroxylated metabolites of this compound can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. acs.orgnih.gov The primary conjugation reactions for xenobiotics include glucuronidation and sulfation. nih.govnih.gov

In vitro studies on the flame retardant resorcinol (B1680541) bis(diphenylphosphate) (RDP) using human liver microsomes and cytosol have detected the formation of both glucuronidated and sulfated metabolites. nih.govresearchgate.net Furthermore, research on TPHP metabolism in chicken embryonic hepatocytes has identified glucuronic acid conjugates of hydroxylated TPHP metabolites. walisongo.ac.id A study on BPADP in rat liver microsomes also identified a glutathione (B108866) adduct, another form of Phase II conjugation. nih.govresearchgate.net These findings suggest that hydroxylated metabolites of this compound are likely to be conjugated with glucuronic acid, sulfate, or glutathione in various non-human organisms.

Table 2: Potential Phase II Conjugation Reactions for this compound Metabolites

| Phase I Metabolite | Conjugation Reaction | Resulting Conjugate |

| Hydroxy-bis(methylphenyl)phenyl phosphate | Glucuronidation | Glucuronide conjugate |

| Sulfation | Sulfate conjugate | |

| Glutathione conjugation | Glutathione adduct |

Identification and Characterization of Dialkyl Phosphate (DAP) and Hydroxylated Metabolites

Dialkyl and diaryl phosphates (DAPs) are common metabolites of organophosphorus compounds and are often used as biomarkers of exposure. nih.gov In the case of this compound, the expected diaryl phosphate metabolites would include diphenyl phosphate (DPHP) and di-cresyl phosphate (DCP), depending on which ester linkages are cleaved. The determination of these metabolites is typically carried out using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) after solid-phase extraction and derivatization. nih.gov

The in vitro study of BPADP in rat and herring gull liver microsomes successfully identified and quantified DPHP as a metabolite. nih.gov Additionally, five different Phase I oxidation products (hydroxylated metabolites) were detected, though their specific structures were not fully elucidated. nih.gov This highlights the analytical challenges in identifying all metabolic products of complex aryl phosphates. For this compound, a similar profile of DAPs and various hydroxylated isomers would be expected.

Comparative Biotransformation Kinetics Across Non-Human Species

The rate of biotransformation of organophosphate esters can vary significantly among different species, which has important implications for species-specific sensitivity and bioaccumulation potential.

A comparative study on the in vitro biotransformation of BPADP in rat and herring gull liver microsomes revealed substantial differences in metabolic rates. nih.gov The depletion of BPADP was significantly slower in herring gull liver microsomes compared to rat liver microsomes. nih.govresearchgate.net This suggests that birds may have a lower capacity to metabolize this type of organophosphate ester compared to mammals, potentially leading to higher bioaccumulation and greater susceptibility to toxic effects.

While no direct comparative kinetic studies have been performed for this compound, the findings for BPADP suggest that similar interspecies differences are likely. It is plausible that avian species may also exhibit slower metabolism of this compound compared to rodents. Further research is needed to establish the biotransformation kinetics of this specific compound across a range of non-human organisms, including fish, invertebrates, and different classes of vertebrates, to better assess its environmental risk.

Q & A

Basic: How can researchers distinguish between structural isomers of Bis(methylphenyl)phenyl phosphate using spectroscopic techniques?

Answer:

this compound exists as multiple isomers (e.g., bis(4-methylphenyl)phenyl phosphate [CAS 34909-69-8] and phosphoric acid, bis(methylphenyl) phenyl ester [CAS 26446-73-1]). Differentiation requires a combination of:

- Nuclear Magnetic Resonance (NMR): Methyl group positions influence chemical shifts. For example, para-substituted methyl groups (4-methylphenyl) show distinct aromatic proton splitting patterns compared to ortho/meta isomers .

- High-Resolution Mass Spectrometry (HRMS): Exact mass (e.g., 354.3362 g/mol for C20H19O4P) confirms molecular formula, while fragmentation patterns distinguish substituent positions .

- Infrared Spectroscopy (IR): Phosphoryl (P=O) stretching vibrations (~1250–1300 cm⁻¹) and aryl C-H bending modes vary slightly between isomers .

Basic: What methodological considerations are critical when synthesizing this compound for flame-retardant applications?

Answer:

Synthesis typically involves phosphorylation of cresol derivatives with phenyl dichlorophosphate. Key considerations include:

- Reagent stoichiometry: Excess phenyl dichlorophosphate minimizes side products like triphenyl phosphate .

- Temperature control: Reactions are conducted at 60–80°C to prevent thermal degradation of intermediates .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound from ortho/meta isomers .

Advanced: How do molecular dynamics simulations elucidate the inhibitory effects of this compound derivatives on butyrylcholinesterase?

Answer:

All-atom simulations reveal:

- Non-polar interactions: Methylphenyl alkyl chains form van der Waals contacts with catalytic triad residues (e.g., SER198) and the acyl binding pocket .

- π-stacking: The phenyl group interacts with TRP430 in the peripheral anionic site (PAS), enhancing binding affinity .

- Electrostatic stabilization: Phosphate groups hydrogen-bond with THR120 and the oxyanion hole, mimicking substrate interactions .

These insights guide rational design of cholinesterase inhibitors with optimized steric and electronic properties.

Advanced: What advanced chromatographic techniques are recommended for detecting this compound in environmental samples?

Answer:

- Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS): Suitable for non-polar organophosphates. APCI minimizes matrix effects (e.g., ion suppression) compared to ESI, with [M+H]⁺ as the dominant ion .

- Method optimization: Use a C18 column (2.6 µm particle size) with acetonitrile/water gradients (0.1% formic acid) for baseline separation from co-eluting tris(alkylphenyl) phosphates .

- Quantification: Isotope dilution with deuterated internal standards improves accuracy in sediment matrices .

Advanced: How should researchers address discrepancies in reported aquatic toxicity data for this compound?

Answer:

Discrepancies arise from:

- Partitioning behavior: Low solubility (log Kow ~5.2) leads to sediment adsorption, reducing bioavailability in water column-focused EPA/DfE assays .

- Test organism sensitivity: Daphnia magna chronic toxicity (EC50: 0.1–1 mg/L) varies with isomer composition and exposure duration .

Resolution strategies: - Use sediment-water partitioning models (e.g., EPI Suite) to adjust toxicity thresholds .

- Conduct isomer-specific toxicity assays to clarify structure-activity relationships .

Basic: What spectroscopic and computational tools are used to validate the purity of this compound?

Answer:

- Purity assessment:

- Impurity profiling: LC-MS/MS identifies trace tris(aryl) phosphate byproducts (e.g., triphenyl phosphate) .

Advanced: How does the methyl substitution pattern influence the flame-retardant efficiency of this compound?

Answer:

- Para-methyl groups (4-methylphenyl): Enhance thermal stability (TGA onset ~280°C) and char formation via radical scavenging .

- Ortho/meta-methyl groups: Lower vapor pressure reduces gas-phase flame inhibition but improves plasticizer compatibility .

- Quantitative Structure-Property Relationship (QSPR): Hammett constants (σ) correlate substituent position with LOI (Limiting Oxygen Index) values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.